molecular formula C9H5BrFNO2 B1410684 2-Bromo-3-cyano-5-fluorophenylacetic acid CAS No. 1805484-81-4

2-Bromo-3-cyano-5-fluorophenylacetic acid

Cat. No.: B1410684
CAS No.: 1805484-81-4
M. Wt: 258.04 g/mol
InChI Key: UZGBBILDDDQTEW-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-5-fluorophenylacetic acid is an organic compound with the molecular formula C9H5BrFNO2 It is a derivative of phenylacetic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyano-5-fluorophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-cyano-5-fluorophenylacetic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-5-fluorophenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The acetic acid moiety can be oxidized to a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.

Major Products Formed

    Substitution: Formation of substituted phenylacetic acid derivatives.

    Reduction: Formation of 2-(2-Amino-3-cyano-5-fluorophenyl)acetic acid.

    Oxidation: Formation of this compound derivatives with additional carboxyl groups.

Scientific Research Applications

2-Bromo-3-cyano-5-fluorophenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-5-fluorophenylacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity towards certain molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-5-fluorophenyl)acetic acid
  • 2-(3-Bromo-5-fluorophenyl)acetic acid
  • 2-(2-Bromo-3-chloro-5-fluorophenyl)acetic acid

Uniqueness

2-Bromo-3-cyano-5-fluorophenylacetic acid is unique due to the presence of the cyano group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The combination of bromine, cyano, and fluorine substituents provides a distinct profile that can be advantageous in specific applications, such as enhancing the compound’s stability, solubility, and target specificity.

Properties

IUPAC Name

2-(2-bromo-3-cyano-5-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-9-5(3-8(13)14)1-7(11)2-6(9)4-12/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGBBILDDDQTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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